6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been used in proteomics research , suggesting that this compound may also interact with proteins or other biological macromolecules.
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives can interfere with biochemical processes . The presence of the trifluoromethyl group and the pyridine structure may influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds have been shown to impact the biochemistry of respiration .
Result of Action
Related compounds with the trifluoromethyl group and pyridine structure have shown superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
The synthesis of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride typically involves the reaction of 6-(Trifluoromethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H4F3N+SOCl2→C7H3ClF3NO+SO2+HCl
This method is commonly used in laboratory settings for the preparation of this compound .
Chemical Reactions Analysis
6-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-2-carbonyl chloride can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridine-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position instead of the 2-position.
5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Similar in structure but with the trifluoromethyl group at the 5-position instead of the 6-position.
2-(Trifluoromethyl)pyridine-3-carbonitrile: Contains a nitrile group instead of a carbonyl chloride group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the positional differences of functional groups .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-5(12-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDKAUYDQJDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653379 | |
Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-77-9 | |
Record name | 6-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1099597-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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